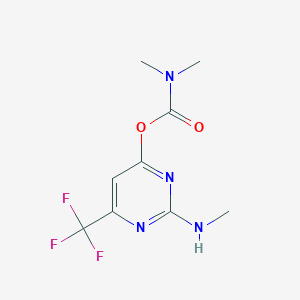![molecular formula C17H18ClN3O2 B3135147 Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-67-1](/img/structure/B3135147.png)
Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
説明
This compound is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including vitamins and coenzymes.
科学的研究の応用
Metabolism Studies
Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate, as part of its analogs, has been studied for its metabolism in various species. For instance, a dopamine D(4)-selective antagonist, L-745,870, which is structurally related, was investigated for its metabolic pathways in rats, monkeys, and humans. The study found two major metabolic pathways: N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Structural and Electronic Properties
The structural and electronic properties of related compounds have been a focus of scientific research. For instance, the crystal structures of various anticonvulsant compounds, including those with a piperidine-4-ol moiety, were investigated. These studies provide insights into the orientation and delocalization of certain molecular groups, contributing to understanding the compound's properties (Georges et al., 1989).
Molecular Interaction Studies
Another area of research is the investigation of molecular interactions with receptors. For instance, studies have been conducted on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound similar to Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate. These studies contribute to understanding the binding interactions with receptors such as the CB1 cannabinoid receptor (Shim et al., 2002).
Antiproliferative Activity
Research has also been conducted on derivatives of Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate for their antiproliferative effects. For instance, a series of pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested against various human cancer cell lines, showing potential as anticancer agents (Mallesha et al., 2012).
Pharmacokinetics and Assay Development
The development of sensitive and specific assays for related compounds is crucial in pharmacokinetic studies. For example, an assay was developed for L-745,870, a related compound, to determine its concentration in plasma and urine, aiding in understanding its pharmacokinetics (Chavez-Eng et al., 1997).
Anticonvulsant Activity
Some compounds related to Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate have been evaluated for their anticonvulsant activity. For instance, Mannich bases derived from pyrrolidine-2,5-diones were tested and showed promising results in seizure models (Obniska et al., 2010).
Synthesis and Antimicrobial Activity
Synthesis and evaluation of antimicrobial activity of new derivatives have been a significant focus. For example, the synthesis of new pyridine derivatives and their evaluation as antimicrobial agents highlights the potential of these compounds in pharmaceutical applications (Patel et al., 2011).
Corrosion Inhibition
Research has also explored the use of related compounds as corrosion inhibitors. Studies on compounds like levofloxacin and its amide derivative, structurally similar to Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate, have demonstrated their potential in preventing corrosion in acidic environments (Chaitra et al., 2017).
Synthesis and Docking Study for Anticancer and Antimicrobial Agents
Furthering the understanding of the biological activity, synthesis, and molecular docking studies of oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents have been conducted. These studies contribute to the development of new pharmaceuticals with specific target interactions (Katariya et al., 2021).
特性
IUPAC Name |
methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-23-17(22)13-6-7-16(19-12-13)21-10-8-20(9-11-21)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVWHLCEWHQBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-4-[2-(trifluoromethyl)phenethyl]tetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B3135066.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B3135071.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3135079.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B3135091.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B3135096.png)
![N-allyl-N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]thiourea](/img/structure/B3135100.png)
![N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide](/img/structure/B3135105.png)
![Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135122.png)

![Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135133.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3135153.png)
![4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3135157.png)
